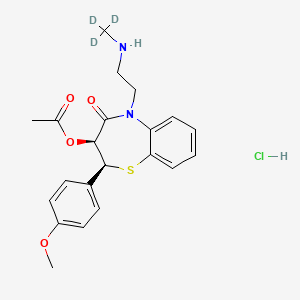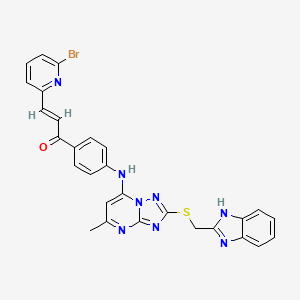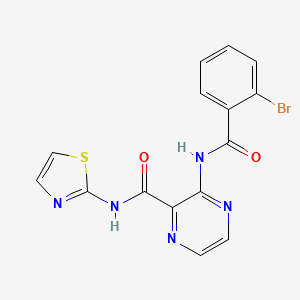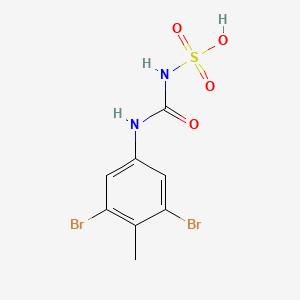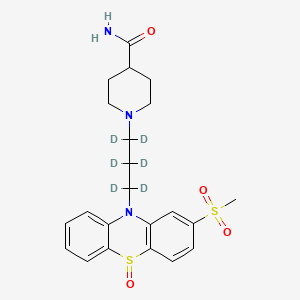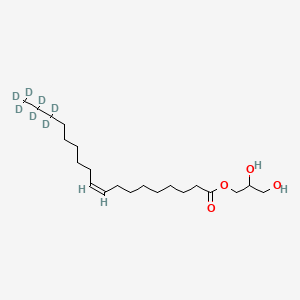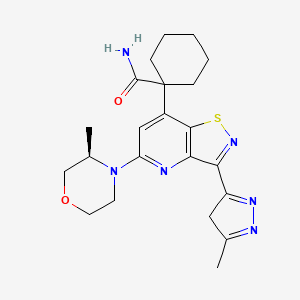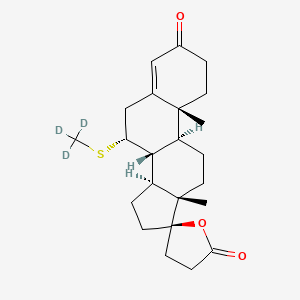
BChE-IN-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BChE-IN-5 is a compound known for its inhibitory effects on butyrylcholinesterase (BChE), an enzyme that hydrolyzes choline-based esters. BChE plays a crucial role in maintaining normal cholinergic function by hydrolyzing acetylcholine, similar to acetylcholinesterase (AChE). Selective inhibition of BChE has been considered a viable therapeutic approach for treating neurodegenerative disorders such as Alzheimer’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of BChE-IN-5 involves a multi-step process. One common method includes the co-immobilization of the enzyme with 0.2 M 5-5′-dithiobis (2-nitrobenzoic acid) in starch or gelatin gel. This preparation retains enzyme activity for at least 300 days . Another method involves using g-C3N4 nanosheets, silver ion, and o-phenylenediamine as chromogenic agents .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the stability and activity retention of the enzyme preparation suggest that large-scale production could be feasible using similar immobilization techniques.
Análisis De Reacciones Químicas
Types of Reactions: BChE-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s activity can be assessed using ratiometric fluorescence and colorimetric strategies .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include g-C3N4 nanosheets, silver ion, and o-phenylenediamine. The oxidation-reduction reaction of o-phenylenediamine and silver ion generates 2,3-diaminophenazine, which is used to evaluate the activity of BChE .
Major Products Formed: The major products formed from these reactions include 2,3-diaminophenazine and other fluorescent compounds that can be used to detect BChE activity .
Aplicaciones Científicas De Investigación
BChE-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to develop assays for monitoring BChE activity in human tissues or fluids . In biology, this compound is employed to study the role of BChE in various physiological processes . In medicine, it is investigated for its potential therapeutic effects in treating neurodegenerative disorders such as Alzheimer’s disease . In industry, this compound can be used in the development of biosensors and other diagnostic tools .
Mecanismo De Acción
BChE-IN-5 exerts its effects by inhibiting the activity of butyrylcholinesterase. The enzyme is a serine hydrolase that catalyzes the hydrolysis of esters of choline, including acetylcholine . This compound binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine and other substrates. This inhibition leads to an increase in acetylcholine levels, which can help alleviate symptoms of neurodegenerative disorders .
Comparación Con Compuestos Similares
BChE-IN-5 is unique compared to other BChE inhibitors due to its high selectivity and potency. Similar compounds include bambuterol, rivastigmine, pancuronium bromide, and NNC 756 . These compounds also inhibit BChE but may have different binding modes and selectivity profiles. For example, rivastigmine is a dual inhibitor of both AChE and BChE, while this compound is more selective for BChE .
Conclusion
This compound is a promising compound with significant potential in scientific research and therapeutic applications. Its selective inhibition of butyrylcholinesterase makes it a valuable tool for studying cholinergic function and developing treatments for neurodegenerative disorders.
Propiedades
Fórmula molecular |
C30H42N4O |
|---|---|
Peso molecular |
474.7 g/mol |
Nombre IUPAC |
(2S)-N-[2-(1-benzylazepan-4-yl)ethyl]-2-(butylamino)-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C30H42N4O/c1-2-3-17-31-29(21-26-22-33-28-14-8-7-13-27(26)28)30(35)32-18-15-24-12-9-19-34(20-16-24)23-25-10-5-4-6-11-25/h4-8,10-11,13-14,22,24,29,31,33H,2-3,9,12,15-21,23H2,1H3,(H,32,35)/t24?,29-/m0/s1 |
Clave InChI |
GZBQVFPQSQFJCG-PEFOLFAWSA-N |
SMILES isomérico |
CCCCN[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCCC3CCCN(CC3)CC4=CC=CC=C4 |
SMILES canónico |
CCCCNC(CC1=CNC2=CC=CC=C21)C(=O)NCCC3CCCN(CC3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



